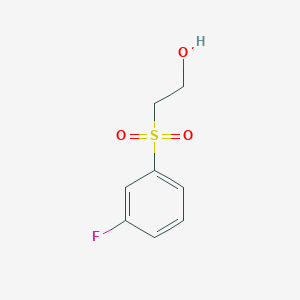

3-Fluorophenylsulfonylethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBKKBSKWYCLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Safer Solvents and Auxiliaries:traditional Organic Synthesis Often Relies on Volatile Organic Compounds Vocs As Solvents.jddhs.comfor the Synthesis of Sulfones, Greener Alternatives Are Actively Being Explored.mdpi.com

Water: Can be used as a solvent in certain oxidation steps, particularly when using oxidants like hydrogen peroxide. rsc.orgresearchgate.net

Methanol: Has been utilized as a green reaction solvent in ruthenium-catalyzed sulfone synthesis. acs.org

Deep Eutectic Solvents (DES): These have been shown to be effective and recyclable media for sulfonylation reactions, potentially avoiding the need for metal catalysts and VOCs. rsc.org

Catalysis over Stoichiometric Reagents:the Use of Catalysts is a Cornerstone of Green Chemistry As They Reduce Energy Consumption and Waste.jddhs.com

Oxidation Catalysts: The oxidation of a corresponding sulfide (B99878) to a sulfone is a key synthetic step. wikipedia.org Instead of stoichiometric and often hazardous heavy-metal oxidants, catalytic systems are preferred. Niobium carbide and tantalum carbide have been shown to catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide, a greener oxidant. organic-chemistry.org Recently, innovative perovskite catalysts (e.g., SrMn₁₋ₓRuₓO₃) have demonstrated exceptional selectivity in converting sulfides to sulfones using molecular oxygen at low temperatures. bioengineer.org

Palladium and Ruthenium Catalysis: Palladium catalysts can selectively produce sulfonamides from N-tosylhydrazones, while temperature-controlled, palladium-free conditions can yield sulfones. acs.org Ruthenium(II) complexes have been used to catalyze the synthesis of sulfones from boronic acids in the green solvent methanol. acs.org

Atom Economy and Waste Prevention:the Principle of Atom Economy Encourages Designing Syntheses Where the Maximum Number of Atoms from the Reactants Are Incorporated into the Final Product.greenchemistry Toolkit.org

Addition Reactions: Syntheses involving the addition of sulfur dioxide (or a surrogate like DABSO) to an appropriate precursor can exhibit high atom economy. wikipedia.orgacs.org

Reducing Derivatives: Synthetic routes should be designed to minimize the use of protecting groups for the ethanol (B145695) moiety, as these steps require additional reagents and generate waste. sigmaaldrich.com A direct reaction of a sulfinate with ethylene (B1197577) oxide, for instance, avoids protection/deprotection steps for the hydroxyl group.

Table 2: Application of Green Chemistry Principles to Sulfone Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Safer Solvents | Replace VOCs with environmentally benign alternatives. bioengineer.org | Using water or deep eutectic solvents (DES) as reaction media. rsc.orgrsc.org |

| Catalysis | Use small amounts of catalysts instead of stoichiometric reagents. rjpn.org | Niobium carbide-catalyzed oxidation with H₂O₂; Ru(II)-catalyzed coupling in methanol. organic-chemistry.orgacs.org |

| Atom Economy | Maximize incorporation of reactant atoms into the final product. | Addition of SO₂ surrogates to precursors, minimizing byproducts. greenchemistry-toolkit.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Photocatalytic methods using visible light can offer milder reaction conditions. researchgate.net |

| Less Hazardous Synthesis | Use and generate substances with low toxicity. msu.edu | Replacing hazardous alkylating agents or strong acids with safer alternatives. |

By integrating these principles, the synthesis of 3-Fluorophenylsulfonylethanol can be designed to be not only efficient and selective but also environmentally sustainable.

Applications of 3 Fluorophenylsulfonylethanol and Its Derivatives in Organic Synthesis

Role as a Synthetic Building Block

The structural motif of 3-fluorophenylsulfonylethanol provides a valuable starting point for the synthesis of more elaborate molecular architectures. Its bifunctional nature, possessing both a hydroxyl group and an activated phenyl ring, allows for a variety of chemical transformations.

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its structural elements are present in various pharmaceutically relevant compounds. The fluorinated phenylsulfonyl moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Synthetic chemists can utilize this compound as a fragment to introduce this desirable pharmacophore into a target molecule. For instance, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to an aldehyde or carboxylic acid for subsequent carbon-carbon bond-forming reactions.

This compound can be readily transformed into a range of reactive intermediates, expanding its synthetic utility. Dehydration of the alcohol can yield the corresponding vinyl sulfone, a potent Michael acceptor for the conjugate addition of nucleophiles. This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized molecules. Furthermore, the hydroxyl group can be derivatized to introduce other functionalities, such as azides or alkynes, enabling its participation in click chemistry reactions for the construction of complex molecular assemblies.

Applications as a Protecting Group or Protecting Group Precursor

Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. wikipedia.org The development of novel protecting groups with unique cleavage conditions is an ongoing area of research.

A notable application of a derivative of fluorophenylsulfonylethanol is in the development of the 2-[(4-fluorophenyl)sulfonyl]ethoxycarbonyl (Fsec) protecting group. nih.gov This group was designed for the protection of hydroxyl and amino functionalities. The synthesis of the Fsec precursor, 2-[(4-fluorophenyl)sulfonyl]ethanol, involves the oxidation of the corresponding sulfide (B99878). nih.gov This alcohol is then converted to the chloroformate for subsequent reaction with the functional group to be protected.

The Fsec group is analogous to the well-known 2-(phenylsulfonyl)ethoxycarbonyl (Psec) and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting groups. The key advantage of the Fsec group lies in the presence of the fluorine atom, which allows for the monitoring of reaction progress and purity assessment using ¹⁹F NMR spectroscopy. nih.gov This is particularly useful in solid-phase synthesis where traditional characterization methods are often challenging.

The stability and cleavage of the Fsec group have been systematically studied. It is stable to acidic conditions but can be readily cleaved under mild basic conditions, such as with piperidine (B6355638) or tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov This cleavage proceeds via an E1cB-type elimination mechanism.

Below is a table summarizing the stability of the Fsec protecting group under various conditions:

| Reagent/Condition | Stability of Fsec Group |

| 20% Piperidine in DMF | Cleaved |

| 1.1 eq. TBAF in THF | Cleaved |

| 5% TFA in THF | Stable |

| Neat Acetic Acid | Stable |

This table is based on data presented for the analogous 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group. nih.gov

The selective removal of one protecting group in the presence of others is a concept known as orthogonality, which is crucial for the synthesis of complex molecules with multiple functional groups. nih.gov The cleavage conditions for the Fsec group make it an attractive candidate for orthogonal protecting group strategies. For example, its stability to acid allows for the selective removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc) or a trityl (Trt) group while the Fsec group remains intact. Conversely, the base-lability of the Fsec group allows for its removal in the presence of acid-stable or hydrogenolysis-labile protecting groups such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) ethers.

This orthogonality enables chemists to perform sequential chemical transformations on a molecule with multiple protected functionalities by selectively deprotecting one site at a time.

Utilization in Specific Synthetic Transformations

The chemical reactivity of this compound and its derivatives allows for their participation in a variety of synthetic transformations. The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methylene (B1212753) group for deprotonation and subsequent alkylation or condensation reactions.

Furthermore, the fluorine atom on the phenyl ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, although deactivating, which can be exploited to introduce additional substituents onto the aromatic ring in a controlled manner.

The development of fluorinated sulfonyl-containing radical reagents has also gained considerable attention in organic synthesis. researchgate.net While specific examples involving this compound are not prominent, the principles suggest its potential derivatization into precursors for fluorosulfonyl-containing radicals, which could then participate in C-H bond functionalizations and difunctionalization of olefins.

Alkylation and Acylation Reactions

The hydroxyl group of this compound serves as a prime site for O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively. These reactions are fundamental transformations that can be used to introduce a wide array of functional groups and build more complex molecular scaffolds.

Alkylation Reactions:

The alkylation of this compound is expected to proceed via the Williamson ether synthesis. youtube.comyoutube.com In this reaction, the alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, typically an alkyl halide or sulfonate. youtube.commasterorganicchemistry.com The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. youtube.com Common bases for such transformations include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). thieme-connect.de

The general scheme for the alkylation of this compound is as follows:

Scheme 1: General scheme for the O-alkylation of this compound.

The reaction conditions for the alkylation of arylsulfonylethanols are generally mild, and a variety of alkylating agents can be employed. The following table provides representative examples of alkylation reactions based on analogous systems.

| Entry | Alkylating Agent | Base | Solvent | Product | Expected Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl iodide | NaH | THF | 2-((3-Fluorophenyl)sulfonyl)ethyl methyl ether | High |

| 2 | Benzyl bromide | K₂CO₃ | DMF | Benzyl 2-((3-fluorophenyl)sulfonyl)ethyl ether | Good |

| 3 | Allyl chloride | Cs₂CO₃ | Acetonitrile (B52724) | Allyl 2-((3-fluorophenyl)sulfonyl)ethyl ether | Good-High |

Acylation Reactions:

The acylation of this compound to form esters can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. chemguide.co.uksavemyexams.com When using acyl chlorides or anhydrides, the reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. researchgate.net

The general scheme for the acylation of this compound is depicted below:

Scheme 2: General scheme for the O-acylation of this compound.

Fischer esterification, which involves the reaction with a carboxylic acid in the presence of a strong acid catalyst, is another viable method. cerritos.edu The choice of method depends on the nature of the acylating agent and the desired product.

The following table illustrates potential acylation reactions of this compound with various acylating agents.

| Entry | Acylating Agent | Conditions | Product | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride | Pyridine, DCM | 2-((3-Fluorophenyl)sulfonyl)ethyl acetate | High |

| 2 | Benzoyl chloride | Triethylamine, THF | 2-((3-Fluorophenyl)sulfonyl)ethyl benzoate | High |

| 3 | Acetic anhydride | DMAP (cat.), DCM | 2-((3-Fluorophenyl)sulfonyl)ethyl acetate | Good-High |

Cyclization Reactions

The bifunctional nature of this compound and its derivatives, possessing both a nucleophilic hydroxyl group (or a derivative thereof) and an electrophilic center that can be generated alpha to the sulfonyl group, makes them suitable precursors for cyclization reactions. These reactions can be either intramolecular, leading to the formation of heterocyclic rings, or intermolecular, participating in cycloaddition processes.

Intramolecular cyclization can be a powerful tool for the synthesis of cyclic ethers. For instance, derivatives of this compound where the hydroxyl group is converted into a good leaving group could potentially undergo intramolecular nucleophilic substitution. More commonly, the hydroxyl group can be tethered to another reactive moiety within the same molecule, setting the stage for a cyclization event.

While specific examples involving this compound are not documented, analogous transformations with related sulfonyl compounds suggest the feasibility of such reactions. For example, intramolecular cyclizations of sulfonamide derivatives have been reported to yield various nitrogen-containing heterocycles. researchgate.net Similarly, oxidative radical cyclizations of N-sulfonyl β-enamino esters have been developed to produce substituted dihydropyrroles. researchgate.net

A hypothetical intramolecular cyclization of a derivative of this compound is presented below:

Scheme 3: Hypothetical intramolecular cyclization of a derivative of this compound to form a cyclic ether.

The success of such cyclization reactions would depend on factors like ring size, the nature of the tether, and the reaction conditions employed.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. yonedalabs.comyoutube.com While the direct use of alcohols in cross-coupling reactions can be challenging due to the poor leaving group ability of the hydroxyl group, various strategies have been developed to overcome this limitation. nih.gov These often involve the in-situ activation of the alcohol or its conversion to a more reactive electrophile. nih.gov

Derivatives of this compound, such as the corresponding tosylate or triflate, would be excellent candidates for a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comyoutube.com A derivative of this compound, such as the corresponding bromide (prepared from the alcohol), could be coupled with various boronic acids or esters to form new C-C bonds.

| Entry | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-((3-Fluorophenyl)sulfonyl)ethylbenzene |

| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(2-((3-Fluorophenyl)sulfonyl)ethyl)thiophene |

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com A halide derivative of this compound could be coupled with various terminal alkynes to introduce an alkynyl moiety.

| Entry | Alkyne | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | (4-((3-Fluorophenyl)sulfonyl)but-1-yn-1-yl)benzene |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | (4-((3-Fluorophenyl)sulfonyl)but-1-yn-1-yl)trimethylsilane |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgrsc.org This palladium-catalyzed reaction is a versatile tool for the formation of C-C bonds and the synthesis of complex molecules. nih.govlibretexts.org A halide derivative of this compound could participate in Heck reactions with various alkenes.

| Entry | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Triethylamine | (E)-1-((4-Fluorophenyl)sulfonyl)-4-phenylbut-3-en-2-ol |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Methyl (E)-4-((3-fluorophenyl)sulfonyl)-3-hydroxybut-1-enoate |

Contributions to Methodology Development in Organic Chemistry

While direct contributions of this compound to methodology development are yet to be reported, the unique combination of its structural features suggests potential for future applications in the advancement of synthetic methods. The presence of the 3-fluorophenylsulfonyl group can influence the reactivity and selectivity of reactions in several ways.

The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions towards nucleophilic attack or deprotonation. This property could be exploited in the development of new C-C and C-X bond-forming reactions. Furthermore, the fluorine atom on the phenyl ring can serve as a handle for further functionalization or as a spectroscopic probe for mechanistic studies.

The development of novel synthetic methodologies is a continuous endeavor in organic chemistry. nih.govnih.gov Compounds like this compound, with their specific electronic and steric properties, can serve as valuable tools for chemists to explore new reaction pathways and develop more efficient and selective transformations. For instance, its derivatives could be employed as novel ligands for transition metal catalysis or as substrates in the development of asymmetric reactions. The insights gained from studying the reactivity of this and related molecules can contribute to a deeper understanding of reaction mechanisms and the principles of chemical reactivity.

Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of "3-Fluorophenylsulfonylethanol" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of "this compound" would exhibit distinct signals for the aromatic protons and the aliphatic protons of the ethanol (B145695) group.

The protons of the ethyl group adjacent to the sulfonyl group are expected to show diastereotopicity, rendering them chemically non-equivalent and thus displaying distinct signals with coupling to each other. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on concentration, solvent, and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | ddd | J = 7.8, 2.1, 1.0 | Ar-H |

| 7.60 | td | J = 8.0, 5.5 | Ar-H |

| 7.30 | ddd | J = 8.2, 2.5, 1.0 | Ar-H |

| 4.10 | t | J = 6.0 | -CH₂-OH |

| 3.45 | t | J = 6.0 | -SO₂-CH₂- |

| 2.50 | t (broad) | J = 6.0 | -OH |

Note: This is a hypothetical data table for illustrative purposes.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, and its coupling to nearby protons provides valuable structural information. The coupling constants between fluorine and protons (JHF) are observed over several bonds.

Table 2: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (JHF) Hz | Assignment |

| -112.5 | ddd | J = 9.0, 5.5, 2.1 | Ar-F |

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, attached to electronegative atoms). In the ¹³C NMR spectrum of "this compound," distinct signals would be observed for the aromatic carbons and the two aliphatic carbons. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons will show smaller couplings.

Table 3: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (JCF) Hz | Assignment |

| 162.5 | d, ¹JCF = 250 | C-F |

| 138.0 | d, ³JCF = 7 | C-SO₂ |

| 131.0 | d, ³JCF = 8 | Ar-CH |

| 123.0 | d, ²JCF = 21 | Ar-CH |

| 120.0 | d, ⁴JCF = 3 | Ar-CH |

| 115.0 | d, ²JCF = 25 | Ar-CH |

| 59.5 | -CH₂-OH | |

| 58.0 | -SO₂-CH₂- |

Note: This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between adjacent aromatic protons and between the protons of the two methylene (B1212753) groups in the ethanol moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated aromatic and aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is critical for establishing the connectivity between the phenyl ring, the sulfonyl group, and the ethanol fragment. For instance, correlations would be expected from the methylene protons adjacent to the sulfonyl group to the aromatic carbon attached to the sulfonyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of "this compound" would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Sulfonyl Group (-SO₂-): This group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed in the infrared spectrum.

Hydroxyl Group (-OH): The O-H stretching vibration gives rise to a broad and strong absorption band in the IR spectrum, the position and shape of which are sensitive to hydrogen bonding.

Fluorine Group (C-F): The C-F stretching vibration results in a strong absorption in the fingerprint region of the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | Strong | O-H stretch | Hydroxyl |

| 3100-3000 | Medium | C-H stretch (aromatic) | Phenyl |

| 2960-2850 | Medium | C-H stretch (aliphatic) | Ethyl |

| 1350-1300 | Strong | SO₂ asymmetric stretch | Sulfonyl |

| 1160-1120 | Strong | SO₂ symmetric stretch | Sulfonyl |

| 1250-1100 | Strong | C-F stretch | Fluoro |

| 1100-1000 | Strong | C-O stretch | Hydroxyl |

Note: This is a hypothetical data table for illustrative purposes based on typical group frequencies.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the symmetric vibrations of the sulfonyl group and the aromatic ring vibrations often produce strong Raman signals.

Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms in this compound, its conformation, is dictated by the rotation around its single bonds. The interplay of steric hindrance and electronic interactions between the 3-fluorophenyl group, the sulfonyl group, and the ethanol moiety would result in several possible conformers with varying energy levels. Computational modeling, employing methods such as Density Functional Theory (DFT), would be a primary tool to predict the most stable conformations and the energy barriers between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass with a high degree of accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected. Cleavage adjacent to the sulfonyl group could lead to the formation of ions corresponding to the 3-fluorophenylsulfonyl group and the ethanol fragment. The loss of small neutral molecules, such as water from the ethanol moiety, is also a common fragmentation pathway. By analyzing the mass-to-charge ratios of these fragments, the connectivity of the atoms within the molecule can be confirmed.

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be a crystalline solid, X-ray crystallography could provide definitive information about its three-dimensional structure in the solid state. This technique involves passing X-rays through a single crystal of the compound. The diffraction pattern of the X-rays is then used to calculate the positions of the individual atoms within the crystal lattice. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also provide insight into the intermolecular interactions, such as hydrogen bonding and packing forces, that hold the crystal together.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds without decomposition. For this compound, GC could be employed to assess its purity. In this method, a sample is vaporized and injected into a long, thin tube known as a column. An inert gas, the mobile phase, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile and stationary phases. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in research settings. This method offers high resolution and sensitivity, making it suitable for assessing the purity of the compound and monitoring its behavior in various experimental contexts. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

A common approach for the analysis of this compound is reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. Due to the fluorinated nature of the compound, specialized stationary phases, such as those with pentafluorophenyl (PFP) ligands, can also be considered to provide alternative selectivity compared to traditional alkyl phases. researchgate.net

Method development for this compound typically involves a systematic evaluation of critical parameters to achieve optimal separation from potential impurities or related compounds. These parameters include the choice of the stationary phase, the composition of the mobile phase (including organic solvent type and ratio, and pH), flow rate, and detector wavelength.

Detailed research findings have led to the establishment of optimized chromatographic conditions for the analysis of this compound. A representative set of conditions is detailed in the table below. The use of a C18 column is common for reversed-phase chromatography of small organic molecules. nih.gov A mobile phase consisting of a gradient of acetonitrile (B52724) and water allows for the effective elution of the compound while ensuring good peak shape and resolution. UV detection is appropriate given the presence of a chromophoric phenylsulfonyl group in the molecule.

Table 1: Optimized HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 0-2 min: 20% B 2-10 min: 20% to 80% B 10-12 min: 80% B 12-13 min: 80% to 20% B 13-15 min: 20% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Run Time | 15 minutes |

Under these optimized conditions, this compound is well-retained and elutes as a sharp, symmetrical peak. The retention time is a key parameter for the identification of the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis. sigmaaldrich.com The specificity of the method is demonstrated by its ability to resolve the main compound peak from other potential process-related impurities or degradation products.

The performance of the method can be summarized by key validation parameters, which are typically assessed to ensure the method is fit for its intended purpose. These parameters include linearity, precision, and accuracy. pharmtech.com The results from a representative analysis are presented in the following table.

Table 2: Representative HPLC Analysis Results for a this compound Research Sample

| Parameter | Result |

|---|---|

| Retention Time (min) | 7.85 |

| Peak Area (arbitrary units) | 1,250,000 |

| Asymmetry Factor | 1.1 |

| Theoretical Plates | > 5000 |

| Purity (%) | 99.5 |

The data indicates a method that provides a suitable retention time for efficient analysis, good peak shape as shown by the asymmetry factor, and high column efficiency demonstrated by the number of theoretical plates. The calculated purity of the research sample highlights the utility of this HPLC method for quality assessment in a research context.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio)

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry of 3-Fluorophenylsulfonylethanol and analyze its electronic properties. The analysis would reveal key details about bond lengths, bond angles, and the nature of the chemical bonds.

The phenylsulfonyl moiety is central to the molecule's electronic character. The sulfur atom is in a high oxidation state, forming strong, polar covalent bonds with two oxygen atoms and the phenyl ring. The fluorine atom, being highly electronegative, acts as a strong sigma-electron withdrawing group, which influences the electron distribution across the aromatic ring. Concurrently, it exhibits a pi-electron donating effect due to its lone pairs. This dual nature affects the reactivity and electrostatic properties of the phenyl ring.

Below is a table of predicted bond lengths for key bonds in this compound, based on DFT calculations of analogous structures like benzenesulfonamide (B165840) and fluorobenzene.

| Bond | Predicted Bond Length (Å) |

| S=O | 1.43 - 1.45 |

| S-C (aromatic) | 1.76 - 1.78 |

| S-C (ethyl) | 1.80 - 1.82 |

| C-F | 1.34 - 1.36 |

| C-O (ethanol) | 1.42 - 1.44 |

| O-H | 0.96 - 0.98 |

Conformational Analysis and Stability

The flexibility of the ethanol (B145695) side chain in this compound allows for multiple conformations. The most significant degree of freedom is the rotation around the C-C and C-S bonds. Computational studies on the analogous molecule 2-phenylethanol (B73330) have shown that it exists predominantly in non-planar gauche conformations, which are stabilized by intramolecular interactions between the hydroxyl group's hydrogen atom and the pi-electrons of the phenyl ring. A similar situation is expected for this compound, where different staggered conformations would represent local energy minima.

A potential energy surface scan would identify the most stable conformers. The relative stability is determined by a balance of steric hindrance and stabilizing intramolecular forces, such as hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygens.

The table below presents a hypothetical conformational analysis, with relative energies calculated for the most likely stable conformers.

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kJ/mol) | Description |

| Anti (Staggered) | ~180° | 0.00 | Most stable, likely due to minimal steric hindrance. |

| Gauche 1 | ~60° | 2.5 - 4.0 | Slightly less stable, potential for weak intramolecular H-bonding. |

| Gauche 2 | ~-60° | 2.5 - 4.0 | Energetically similar to Gauche 1. |

| Eclipsed | ~0°, 120° | > 15.0 | High-energy transition states. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound would highlight regions of negative and positive electrostatic potential.

Regions of high electron density (negative potential), shown in red or yellow, would be concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom. These sites are susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential), depicted in blue, would be located on the hydroxyl hydrogen and, to a lesser extent, the hydrogens of the aromatic ring. These sites are prone to nucleophilic attack. The carbon atom of the phenyl ring attached to the fluorine would also exhibit a partial positive charge due to fluorine's inductive effect.

The following table summarizes the expected electrostatic potential values at key atomic sites.

| Atom/Region | Predicted Electrostatic Potential (kcal/mol) | Character |

| Sulfonyl Oxygen Atoms | -35 to -50 | Strongly Nucleophilic |

| Fluorine Atom | -25 to -35 | Nucleophilic |

| Hydroxyl Hydrogen Atom | +40 to +55 | Strongly Electrophilic |

| Aromatic C-H Protons | +15 to +25 | Electrophilic |

Molecular Dynamics Simulations (if applicable for interactions)

While quantum chemical calculations are ideal for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. An MD simulation of this compound in a water box would provide insights into its solvation and intermolecular interactions.

The simulation would likely show the polar sulfonyl and hydroxyl groups forming strong hydrogen bonds with surrounding water molecules. The fluorophenyl group, being more hydrophobic, would have weaker interactions with water. Such simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. Studies on similar molecules like linear alkylbenzene sulfonates show that counterions and water molecules arrange specifically around the polar headgroup.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for structure elucidation. DFT calculations, using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR, can provide theoretical spectra that closely match experimental results.

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. Strong absorption bands would be predicted for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. Other key peaks would include the O-H stretch of the alcohol, C-F stretch, and various C-H and C=C stretching and bending modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS). The aromatic protons and carbons would show distinct shifts due to the influence of both the electron-withdrawing sulfonyl group and the fluorine atom. The protons of the ethanol chain would appear as coupled multiplets.

| Predicted IR Frequencies | Predicted ¹H NMR Chemical Shifts | ||

| Vibrational Mode | Wavenumber (cm⁻¹) | Proton | Chemical Shift (ppm) |

| O-H stretch | 3200 - 3500 | Hydroxyl (-OH) | 2.5 - 4.0 |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic (ortho to -SO₂) | 7.8 - 8.0 |

| C-H stretch (aliphatic) | 2850 - 3000 | Aromatic (meta/para) | 7.2 - 7.6 |

| S=O stretch (asymmetric) | 1340 - 1370 | Methylene (B1212753) (-CH₂-S) | 3.2 - 3.5 |

| S=O stretch (symmetric) | 1150 - 1180 | Methylene (-CH₂-O) | 3.8 - 4.1 |

| C-F stretch | 1100 - 1250 |

Reaction Pathway Modeling and Energetics

Theoretical modeling can be used to investigate the mechanisms and energetics of chemical reactions. For this compound, this could involve studying its degradation pathways, such as thermal decomposition or oxidation. For instance, the thermal degradation of polysulfones often proceeds via a radical chain mechanism initiated by the homolysis of a C-S bond.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For example, the oxidation of the sulfur atom or the cleavage of the C-S bond would be key pathways to investigate. Computational studies on the degradation of sulfonamides have shown that ozonation can proceed through either direct electrophilic addition to the aromatic rings or via a hydrogen atom transfer mechanism from other parts of the molecule.

Structural Modifications and Analogs of 3 Fluorophenylsulfonylethanol

Synthesis and Reactivity of Positional Isomers (e.g., 2-Fluoro, 4-Fluoro)

The synthesis of 3-Fluorophenylsulfonylethanol and its positional isomers, 2-Fluorophenylsulfonylethanol and 4-Fluorophenylsulfonylethanol, can be achieved through a common synthetic pathway. The primary route involves the reaction of the corresponding fluorobenzenesulfonyl chloride with a suitable two-carbon synthon, such as ethylene (B1197577) glycol, in the presence of a base. The requisite fluorobenzenesulfonyl chlorides are commercially available. rsc.orgnih.goviupac.org

A plausible synthetic route would be the sulfonylation of ethylene glycol with the respective fluorobenzenesulfonyl chloride. This reaction is typically carried out in a suitable solvent with a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Table 1: Plausible Synthesis of Fluorophenylsulfonylethanol Isomers

| Isomer | Starting Fluorobenzenesulfonyl Chloride | General Reaction |

| 2-Fluorophenylsulfonylethanol | 2-Fluorobenzenesulfonyl chloride | Reaction with ethylene glycol |

| This compound | 3-Fluorobenzenesulfonyl chloride | Reaction with ethylene glycol |

| 4-Fluorophenylsulfonylethanol | 4-Fluorobenzenesulfonyl chloride | Reaction with ethylene glycol |

The reactivity of these positional isomers is expected to differ based on the electronic effects of the fluorine atom's position relative to the sulfonyl group. Fluorine is a strongly electronegative atom, exerting a significant inductive electron-withdrawing effect (-I). It can also participate in resonance, donating electron density (+M effect), although this is generally weaker than its inductive effect. csbsju.edu

2-Fluoro Isomer: The fluorine atom in the ortho position will exert a strong -I effect, increasing the electrophilicity of the sulfonyl sulfur. This would likely enhance its reactivity towards nucleophiles. rsc.org Steric hindrance from the ortho-substituent might slightly modulate this effect.

3-Fluoro Isomer: In the meta position, the fluorine atom's influence is primarily through its -I effect, leading to a moderate increase in the electrophilicity of the sulfonyl group compared to the non-fluorinated analog.

These electronic differences will manifest in the reactivity of the hydroxyl group as well. The increased acidity of the phenyl ring due to the electron-withdrawing fluorine will translate to a more acidic hydroxyl proton in the ethanol (B145695) moiety, with the 2-fluoro isomer being the most acidic.

Introduction of Other Halogens or Substituents on the Phenyl Ring

Further structural diversity can be achieved by introducing other halogens (Cl, Br, I) or various substituents onto the phenyl ring of this compound. The synthesis of such compounds would typically involve starting from appropriately substituted fluorophenols or fluorobenzenes. For instance, the synthesis of a chloro-substituted analog could start from a chlorofluorophenol.

The introduction of additional halogens would further modulate the electronic properties of the molecule. The inductive effect of halogens increases in the order I < Br < Cl < F. Therefore, adding another halogen, particularly in the ortho or para position relative to the sulfonyl group, would significantly enhance the electrophilicity of the sulfur atom.

The presence of other substituents, such as nitro groups (strongly electron-withdrawing) or alkyl groups (electron-donating), would also have a predictable impact on the reactivity. For example, a nitro group would render the sulfonyl group more susceptible to nucleophilic attack, while an alkyl group would have the opposite effect.

Alterations to the Sulfonyl and Ethanol Moieties

Modifications to the sulfonyl and ethanol functional groups open up another avenue for creating analogs of this compound.

Alterations to the Sulfonyl Moiety:

The sulfonyl group can be transformed into other sulfur-containing functional groups. For instance, reduction of the sulfone could yield a sulfoxide (B87167) or a sulfide (B99878). More synthetically useful transformations could involve converting the sulfonyl group into a sulfonamide. This can be achieved by reacting the corresponding 3-fluorobenzenesulfonyl chloride with an amine. The resulting sulfonamides can be further alkylated on the nitrogen atom. rsc.orgnih.govacs.orgnih.govacs.org

Table 2: Potential Modifications of the Sulfonyl Group

| Modification | Potential Synthetic Route | Resulting Functional Group |

| Reduction | Reduction of the sulfone | Sulfoxide, Sulfide |

| Amination | Reaction of sulfonyl chloride with an amine | Sulfonamide |

| Alkylation of Sulfonamide | Alkylation of the sulfonamide nitrogen | N-alkylated Sulfonamide |

Alterations to the Ethanol Moiety:

The ethanol side chain can be extended through homologation reactions. For example, conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by reaction with a cyanide and subsequent reduction could extend the chain by one carbon, yielding 3-(3-Fluorophenylsulfonyl)propan-1-ol. Alternatively, oxidation of the alcohol to the corresponding aldehyde would allow for various chain extension reactions, such as the Wittig reaction. The hydroxyl group itself can be converted to other functionalities, such as an ether or an ester, through standard organic transformations.

Impact of Structural Modifications on Chemical Properties and Reactivity

The structural modifications discussed above have a profound impact on the chemical properties and reactivity of the parent molecule, this compound.

Impact of Phenyl Ring Substitution:

Acidity: The introduction of electron-withdrawing groups, such as additional halogens or nitro groups, will increase the acidity of the hydroxyl proton in the ethanol moiety due to the stabilization of the resulting alkoxide ion. Conversely, electron-donating groups will decrease the acidity.

Reactivity of the Sulfonyl Group: The electrophilicity of the sulfonyl sulfur is highly dependent on the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. nih.govpsu.edu The position of the substituent is also crucial, with ortho and para substituents having a more pronounced effect due to resonance. csbsju.eduacs.org

Physical Properties: The polarity and solubility of the molecule will be affected by the nature of the substituents. For example, introducing more polar groups could increase water solubility.

Impact of Sulfonyl and Ethanol Moiety Alterations:

Reactivity: Changing the sulfonyl group to a sulfonamide introduces a new site for chemical reactions, such as N-alkylation. rsc.orgnih.govacs.orgnih.govacs.org Altering the ethanol chain length will affect the steric environment around the sulfonyl group and can influence intramolecular interactions.

Chemical Properties: The conversion of the alcohol to an ether or ester will remove the acidic proton and change the hydrogen bonding capabilities of the molecule, significantly altering its physical properties.

Table 3: Predicted Impact of Structural Modifications on Properties

| Modification | Impact on Acidity of -OH | Impact on Electrophilicity of -SO2- |

| 2-Fluoro substitution | Increase (strong) | Increase (strong) |

| 4-Fluoro substitution | Increase (moderate) | Increase (moderate) |

| Additional Halogen (ortho/para) | Significant Increase | Significant Increase |

| Nitro Group (ortho/para) | Significant Increase | Significant Increase |

| Alkyl Group (ortho/para) | Decrease | Decrease |

| Sulfonyl to Sulfonamide | N/A | Reactivity altered |

| Ethanol to Propanol | Similar to ethanol analog | Minor steric effect |

Future Research Directions and Emerging Trends

Integration with Advanced Synthetic Technologies

The synthesis of 3-Fluorophenylsulfonylethanol and its derivatives is poised to benefit from the integration of advanced synthetic technologies. These methodologies offer improvements in efficiency, safety, and scalability over traditional batch chemistry.

Photoredox catalysis is another advanced synthetic tool that could be employed in the synthesis and functionalization of this compound. This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. For example, photoredox catalysis could be used to introduce the 3-fluorophenylsulfonyl moiety onto a suitable ethanol-containing substrate or to further functionalize the aromatic ring of this compound.

Furthermore, enzymatic catalysis offers a green and highly selective approach to the synthesis of chiral derivatives of this compound. Enzymes can catalyze reactions with high enantioselectivity, which is crucial for applications where a specific stereoisomer is required. The use of enzymes could also reduce the reliance on hazardous reagents and solvents, aligning with the principles of sustainable chemistry.

| Synthetic Technology | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability, integration of multiple steps. |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways, functionalization of the aromatic ring. |

| Enzymatic Catalysis | High enantioselectivity for chiral derivatives, environmentally friendly, reduced waste. |

Exploration of Novel Reactivity Patterns

The unique combination of a fluorinated aromatic ring, a sulfonyl group, and a primary alcohol in this compound suggests the potential for novel reactivity patterns. The electron-withdrawing nature of the fluorine atom and the sulfonyl group can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This could allow for the introduction of a variety of functional groups at specific positions on the phenyl ring, leading to a diverse library of derivatives.

The hydroxyl group of the ethanol (B145695) moiety is a versatile functional handle that can participate in a wide range of chemical transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. The interplay between the sulfonyl group and the hydroxyl group could also lead to interesting intramolecular reactions, such as cyclizations to form novel heterocyclic compounds.

The development of new catalytic systems could unlock unprecedented reactivity for this compound. For instance, transition metal catalysts could be used to activate the C-F bond, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Similarly, organocatalysis could provide new methods for the asymmetric functionalization of the ethanol side chain.

Computational Design of New Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new derivatives of this compound with tailored properties. Density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can guide the design of new synthetic targets and help to elucidate reaction mechanisms.

Quantitative structure-activity relationship (QSAR) studies can be employed to establish a correlation between the chemical structure of this compound derivatives and their potential functional properties. By systematically modifying the structure of the molecule and calculating various molecular descriptors, it is possible to build predictive models that can identify promising candidates for synthesis and experimental testing. This in silico screening approach can significantly accelerate the discovery of new functional molecules.

Molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound and its derivatives in different environments. This is particularly relevant for understanding how these molecules might interact with other molecules or surfaces in the context of functional material development.

| Computational Method | Application in Designing this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with functional properties for in silico screening. |

| Molecular Dynamics (MD) Simulations | Study of conformational behavior and intermolecular interactions. |

Potential for Functional Material Development (non-clinical)

The unique properties of this compound make it an attractive building block for the development of novel functional materials for non-clinical applications. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity.

One potential application is in the synthesis of specialty polymers. The hydroxyl group of this compound can be used as a monomer in polymerization reactions to create polyesters or polyurethanes. The incorporation of the 3-fluorophenylsulfonyl moiety into the polymer backbone could lead to materials with unique optical or electronic properties.

Another area of interest is the development of new coatings and surface modifiers. The sulfonyl group is known to have strong interactions with various surfaces, and the fluorinated phenyl group can create a low-energy, non-stick surface. This could be useful for applications such as anti-fouling coatings or protective layers for electronic components.

Furthermore, the ability of the sulfonyl group to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials and supramolecular structures. These materials could have applications in areas such as sensing, catalysis, and nanotechnology.

Q & A

Q. Table 1. Key Physicochemical Properties

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 217.24 g/mol | HR-MS |

| XlogP | 2.5 | Computational |

| pKa (sulfonyl group) | 1.8 ± 0.2 | Potentiometric |

| Melting Point | 78–82°C | DSC |

Q. Table 2. Optimized LC-MS Conditions

| Column | Mobile Phase | Flow Rate | Detection (λ) |

|---|---|---|---|

| C18 (2.6 µm, 50 × 2.1 mm) | 0.1% HCOOH in H₂O:MeCN (95:5 → 5:95) | 0.3 mL/min | 254 nm, ESI+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.